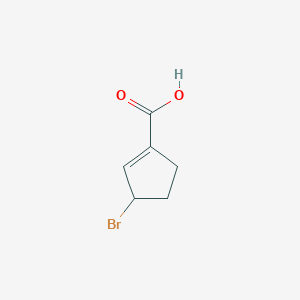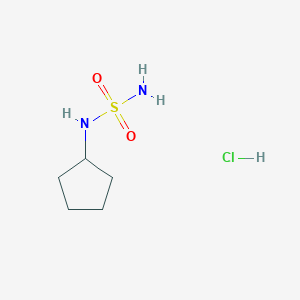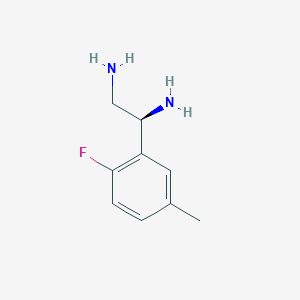
3-(1-Aminoprop-2-EN-1-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminoprop-2-EN-1-YL)phenol is an organic compound with the molecular formula C9H11NO It consists of a phenol group substituted with a 1-aminoprop-2-en-1-yl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nucleophilic Aromatic Substitution: One common method for synthesizing phenol derivatives involves nucleophilic aromatic substitution.
Preparation from Diazonium Salts: Another method involves the preparation of phenols from diazonium salts.
Industrial Production Methods
Industrial production of phenol derivatives often involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-(1-Aminoprop-2-EN-1-YL)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones.
Reduction: The compound can also undergo reduction reactions, particularly at the double bond in the 1-aminoprop-2-en-1-yl group.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as saturated amines.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(1-Aminoprop-2-EN-1-YL)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the 1-aminoprop-2-en-1-yl group can interact with nucleophiles and electrophiles. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: The simplest phenol derivative, used widely in industry and research.
3-Aminophenol: Similar structure but lacks the double bond in the side chain.
4-(1-Aminoprop-2-EN-1-YL)phenol: Similar structure but with the substituent at the para position.
Uniqueness
3-(1-Aminoprop-2-EN-1-YL)phenol is unique due to the presence of both a phenol group and an unsaturated amine side chain. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3-(1-aminoprop-2-enyl)phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2 |
Clé InChI |
YJPWRKWXAYIBSV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CC(=CC=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride](/img/structure/B13049453.png)

![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)







